molecular formula C19H18N4O2 B6104299 N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide

Número de catálogo B6104299
Peso molecular: 334.4 g/mol
Clave InChI: CQFOOJDPHNDZCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide, also known as ABT-888, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair and ABT-888 works by inhibiting PARP activity, leading to the accumulation of DNA damage and ultimately, cell death. The purpose of

Mecanismo De Acción

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the activity of PARP enzymes, which are involved in DNA repair. When DNA is damaged, PARP enzymes are activated to repair the damage. However, in the presence of this compound, PARP activity is inhibited, leading to the accumulation of DNA damage and ultimately, cell death (5).
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have potential as a treatment for other diseases, such as sickle cell disease and neurodegenerative diseases. This compound has been shown to increase fetal hemoglobin levels in patients with sickle cell disease, which can improve symptoms and reduce the risk of complications (6). This compound has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease (7).

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide is that it has been extensively studied in preclinical models of cancer, making it a well-established tool for cancer research. However, one limitation is that this compound has been shown to have limited efficacy as a monotherapy in clinical trials, and its use is typically limited to combination therapy with other DNA-damaging agents (8).

Direcciones Futuras

There are several potential future directions for N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide research. One area of interest is the development of more potent and selective PARP inhibitors, which may have improved efficacy and reduced toxicity compared to this compound (9). Another area of interest is the exploration of this compound as a treatment for other diseases, such as sickle cell disease and neurodegenerative diseases. Finally, there is ongoing research to better understand the mechanisms underlying the synergistic effects of this compound and other DNA-damaging agents in cancer therapy, which may lead to the development of more effective combination therapies (10).
Conclusion:
In conclusion, this compound is a small molecule inhibitor of PARP enzymes that has shown potential as a cancer therapy and as a treatment for other diseases. Its mechanism of action involves the inhibition of PARP activity, leading to the accumulation of DNA damage and ultimately, cell death. While this compound has some limitations as a monotherapy, it has been extensively studied in preclinical models of cancer and is a well-established tool for cancer research. There are several potential future directions for this compound research, including the development of more potent and selective PARP inhibitors, the exploration of this compound as a treatment for other diseases, and the better understanding of its synergistic effects in combination therapy with other DNA-damaging agents.

Métodos De Síntesis

The synthesis of N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide involves several steps, including the preparation of 4-(1H-imidazol-1-ylmethyl)benzamide and N-(4-aminophenyl)acetamide, followed by a coupling reaction to form the final product. The synthesis of this compound has been described in detail in several publications (1, 2).

Aplicaciones Científicas De Investigación

N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its potential as a cancer therapy. In particular, it has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer (3). This compound has also been shown to sensitize cancer cells to immune checkpoint inhibitors, which are a type of cancer immunotherapy that helps the immune system recognize and attack cancer cells (4).

Propiedades

IUPAC Name

N-(4-acetamidophenyl)-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14(24)21-17-6-8-18(9-7-17)22-19(25)16-4-2-15(3-5-16)12-23-11-10-20-13-23/h2-11,13H,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFOOJDPHNDZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.